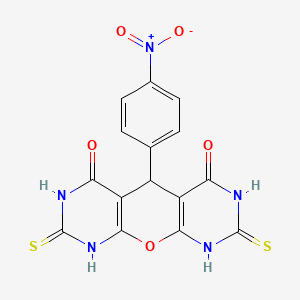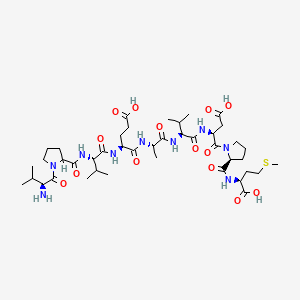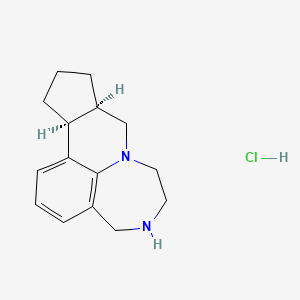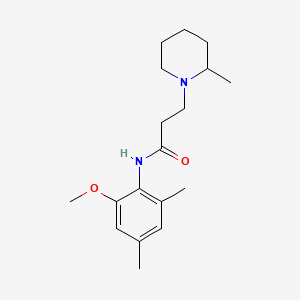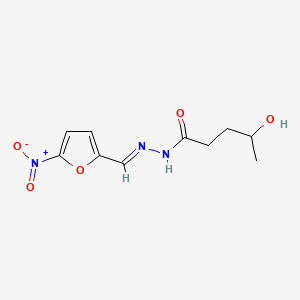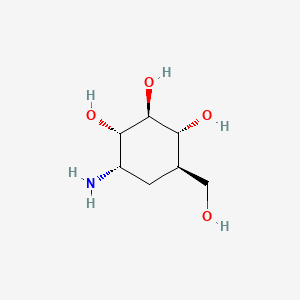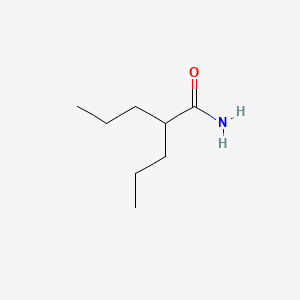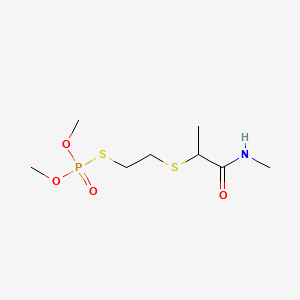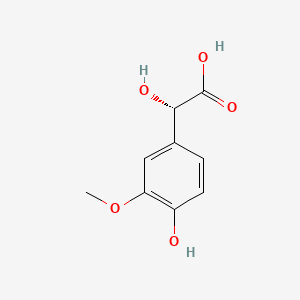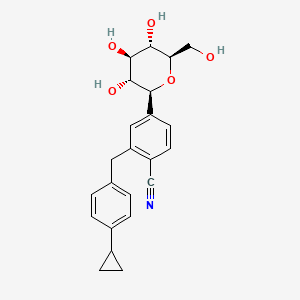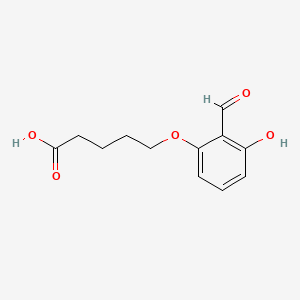
5-chloro-N-(4-chlorobenzyl)-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide
Übersicht
Beschreibung
ZAP-180013 inhibits interaction with ITAMs (immunoreceptor tyrosine-based activation motifs).
Wissenschaftliche Forschungsanwendungen
I have found some information about ZAP 180013, also known by its chemical name “5-Chloro-N-[(4-chlorophenyl)methyl]-2-(ethylsulfonyl)-N-(2-furanylmethyl)-4-pyrimidinecarboxamide”. It is identified as a zeta-chain-associated protein kinase 70 (Zap70) inhibitor, with an IC50 value of 1.8 μM in fluorescence polarization assay. This compound inhibits the interaction of Zap70 SH2 domain with immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell antigen receptor (TCR) signaling pathway .
Immunology Research
ZAP 180013: plays a significant role in immunology research due to its inhibitory effect on Zap70, a protein kinase that is crucial for T-cell signaling. The inhibition of Zap70 affects the T-cell antigen receptor (TCR) signaling pathway, which is essential for T-cell activation and function. This compound could be used to study various aspects of T-cell biology, including activation, differentiation, and the immune response to pathogens.
Research has shown that ZAP 180013 represses the phosphorylation of Zap70 in TCR-stimulated Jurkat cells in a dose-dependent manner . This suggests that ZAP 180013 could be used as a tool to dissect the signaling pathways involved in T-cell activation and potentially develop therapeutic strategies for diseases where T-cell function is dysregulated, such as autoimmune diseases or cancer.
Wirkmechanismus
Target of Action
ZAP-180013, also known as 5-Chloro-N-[(4-chlorophenyl)methyl]-2-(ethylsulfonyl)-N-(2-furanylmethyl)-4-pyrimidinecarboxamide, primarily targets the zeta-chain-associated protein kinase 70 (Zap70) in the T-cell antigen receptor (TCR) signaling pathway .
Mode of Action
ZAP-180013 inhibits the interaction of Zap70 SH2 domain with immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell antigen receptor (TCR) signaling pathway . This inhibition disrupts the association of ZAP-70 with the T-Cell receptor .
Biochemical Pathways
The inhibition of Zap70 by ZAP-180013 affects the T-lymphocyte signaling pathways. Zap70 is a critical molecule for transducing T-cell antigen receptor signaling and plays an essential role in T-cell signaling . The disruption of the interaction between ZAP-70 and the T-cell antigen receptor by ZAP-180013 can lead to the inhibition of T-cell signaling .
Pharmacokinetics
It is known that the compound is soluble in dmso up to 4543 mg/mL or 100 mM .
Result of Action
The molecular and cellular effects of ZAP-180013’s action involve the inhibition of the interaction of Zap70 SH2 domain with ITAMs, which leads to the disruption of T-cell signaling .
Action Environment
Eigenschaften
IUPAC Name |
5-chloro-N-[(4-chlorophenyl)methyl]-2-ethylsulfonyl-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O4S/c1-2-29(26,27)19-22-10-16(21)17(23-19)18(25)24(12-15-4-3-9-28-15)11-13-5-7-14(20)8-6-13/h3-10H,2,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWKIPDKVRLUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-chlorobenzyl)-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



